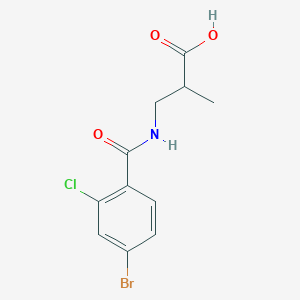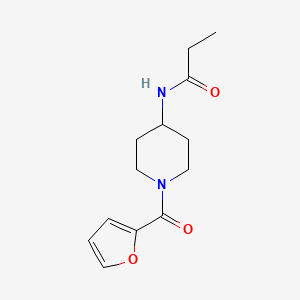
3-(4-Bromo-2-chlorobenzamido)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-2-chlorobenzamido)-2-methylpropanoic acid is an organic compound that features a benzamido group substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-chlorobenzamido)-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-chlorobenzoic acid.
Amidation Reaction: The 4-bromo-2-chlorobenzoic acid undergoes an amidation reaction with 2-methylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-chlorobenzamido)-2-methylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzamido group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis produces carboxylic acids and amines.
Scientific Research Applications
3-(4-Bromo-2-chlorobenzamido)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-chlorobenzamido)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms on the benzamido group can form halogen bonds with target proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2-chlorobenzamido)thiophene-3-carboxylic acid: This compound has a thiophene ring instead of a propanoic acid moiety.
4-Bromo-2-chlorobenzoic acid: This is a simpler compound lacking the amido and propanoic acid groups.
Uniqueness
3-(4-Bromo-2-chlorobenzamido)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on the benzamido group
Properties
Molecular Formula |
C11H11BrClNO3 |
|---|---|
Molecular Weight |
320.56 g/mol |
IUPAC Name |
3-[(4-bromo-2-chlorobenzoyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H11BrClNO3/c1-6(11(16)17)5-14-10(15)8-3-2-7(12)4-9(8)13/h2-4,6H,5H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
XTVPUEYQCMCRLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=C(C=C(C=C1)Br)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B14915985.png)
![2-nitro-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14915989.png)










